3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid
Description
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS: 879319-29-6) is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted aromatic ring fused to a lactam (4-oxoquinazolin-3(4H)-yl) core and a propanoic acid side chain. This compound is primarily utilized in research and development as a synthetic precursor or intermediate in pharmaceutical and chemical synthesis .
Structure
3D Structure
Properties
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)14-7-15(13(8)18)4-3-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIHAACNFPELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a condensation reaction with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially forming alcohol derivatives.
Substitution: Substitution reactions can occur at the methoxy groups or the propanoic acid side chain, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
(a) (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic Acid
This analog replaces the propanoic acid chain with an acetic acid group. The methoxy groups modulate electron density, improving hydrogen-bonding capacity compared to non-substituted quinazolinones .
(b) (2R)-2-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid
This compound lacks the 6,7-dimethoxy substituents but retains the propanoic acid chain. Its chiral center (R-configuration) introduces stereochemical specificity, which may influence receptor binding or enzymatic interactions.
Propanoic Acid Derivatives with Aromatic Substitutions
(a) Chlorinated 3-Phenylpropanoic Acids
Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid () feature a phenyl ring with chlorine and hydroxyl substituents instead of a quinazolinone core. These exhibit selective antimicrobial activity against E. coli and S. aureus, highlighting the role of halogenation in bioactivity . In contrast, the target compound’s quinazolinone core may favor different biological targets due to its planar, heterocyclic structure.
(b) 3-(Methylthio)propanoic Acid Esters
Found in pineapple volatiles (e.g., 3-(methylthio)propanoic acid methyl ester), these esters contribute to fruity aromas. While sharing a propanoic acid backbone, the methylthio and ester groups render them distinct in volatility and application (aromatics vs. pharmaceutical intermediates) .
Functional and Electronic Properties Comparison
- Methoxy Groups: The 6,7-dimethoxy substituents in the target compound enhance electron density, improving hydrogen-bonding capacity compared to non-substituted quinazolinones (e.g., ) .
- Acid Chain Length: Propanoic acid derivatives (e.g., target compound) may exhibit different solubility and steric effects compared to acetic acid analogs .
- Chirality: The (2R)-configured propanoic acid derivative () demonstrates how stereochemistry can influence molecular interactions, a feature absent in the target compound .
Biological Activity
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS No. not specified) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N2O5
- Molecular Weight : 278.26 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the quinazoline structure. For instance, derivatives of quinazoline have shown promising results against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Efficacy
A study evaluated various quinazoline derivatives for their Minimum Inhibitory Concentration (MIC) against MRSA. The findings indicated that certain derivatives exhibited MIC values ranging from 4 to 8 mg/mL, suggesting a moderate antibacterial activity profile. Notably, these compounds were also assessed for cytotoxicity against human cell lines, revealing a CC50 (concentration causing 50% cell death) greater than 50 mM, indicating low toxicity at therapeutic concentrations .
| Compound | MIC (mg/mL) | CC50 (mM) |
|---|---|---|
| f1 | 4 - 8 | >50 |
| f4 | 0.31 | Not specified |
| f14 | 0.28 | Not specified |
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity ranged from 16.69 to 78.23 µM for Candida species and from 56.74 to 222.31 µM for Fusarium species .
Comparative Antifungal Efficacy
The following table summarizes the antifungal activities of related compounds:
| Compound | Fungal Strain | MIC (µM) |
|---|---|---|
| Compound A | C. albicans | 16.69 - 78.23 |
| Compound B | F. oxysporum | 56.74 - 222.31 |
The mechanism by which quinazoline derivatives exert their antibacterial effects has been linked to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. The binding affinity of these compounds to gyrase can be quantified using IC50 values, which indicate the concentration required to inhibit half of the enzyme's activity.
Inhibition Studies
In vitro studies have shown that certain derivatives exhibit IC50 values as low as 0.28 mM against bacterial gyrase, demonstrating their potential as effective antibacterial agents .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the viability of these compounds in therapeutic applications. The metabolic stability of these compounds was assessed in mouse plasma and liver microsomes, showing promising stability with half-lives exceeding 372 minutes in plasma .
Q & A
Q. What are the optimal synthetic routes for 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization steps. Key optimizations include:
- Reagent selection : Use of sodium acetate as a base in glacial acetic acid under reflux (4–5 hours) to facilitate thiazolidinone ring formation .
- Purification : Recrystallization from methanol or ethanol to enhance purity .
- Yield improvement : Substituted aldehydes or ketones in the cyclization step can influence yields, with reported yields ranging from 48% to 68% for structurally similar compounds .
Example protocol:
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Reflux in acetic acid with NaOAc | 68% | |
| Purification | Recrystallization (MeOH) | >95% purity |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques ensures accurate structural validation:
- 1H/13C NMR : Assigns proton and carbon environments, e.g., quinazolinone carbonyl signals at δ ~170–175 ppm .
- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1240 cm⁻¹) .
- Elemental analysis : Validates molecular formula (C, H, N, S) with <0.4% deviation .
For advanced validation, high-resolution mass spectrometry (HRMS) or X-ray crystallography is recommended.
Q. What strategies can mitigate solubility challenges during in vitro assays?
- Methodological Answer : While direct evidence is limited, general strategies for propanoic acid derivatives include:
- Salt formation : Use sodium or potassium salts to enhance aqueous solubility.
- Co-solvents : Ethanol or DMSO (≤10% v/v) to maintain compound stability.
- pH adjustment : Utilize buffers (pH 7.4) to ionize the carboxylic acid group .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets like kinases or receptors?
- Methodological Answer : Molecular docking and dynamics simulations are critical:
- Target selection : Prioritize kinases (e.g., EGFR) or enzymes with quinazolinone-binding pockets .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking; GROMACS for stability analysis.
- Validation : Compare predicted binding affinities with experimental IC50 values from enzyme inhibition assays .
Example workflow:
| Step | Tool/Parameter | Outcome |
|---|---|---|
| Docking | AutoDock Vina (grid size: 25 ų) | Binding pose analysis |
| MD simulation | GROMACS (100 ns) | Stability of ligand-protein complex |
Q. What methodologies resolve contradictions in biological activity data across experimental models (e.g., cell vs. animal studies)?
- Methodological Answer : Address discrepancies through:
- Dose-response validation : Ensure consistent compound concentrations (e.g., IC50 in cell assays vs. ED50 in vivo) .
- Metabolic profiling : Use LC-MS to identify active metabolites in animal models that may differ from in vitro results .
- Model selection : Compare 3D cell cultures (spheroids) with 2D monolayers to mimic in vivo complexity .
Q. How can the metabolic stability and degradation pathways of this compound be elucidated under physiological conditions?
- Methodological Answer : Employ the following approaches:
- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH to identify Phase I metabolites via LC-MS .
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess degradation .
- Isotope labeling : 14C-labeled compound to track metabolic pathways in vivo .
Data Contradiction Analysis
Q. How should researchers address inconsistent spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer :
- Batch comparison : Re-run NMR under identical conditions (solvent, temperature, concentration).
- Impurity profiling : Use HPLC-MS to detect trace by-products (e.g., unreacted intermediates) .
- Crystallography : Resolve ambiguous signals via single-crystal X-ray analysis .
Key Research Gaps and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
